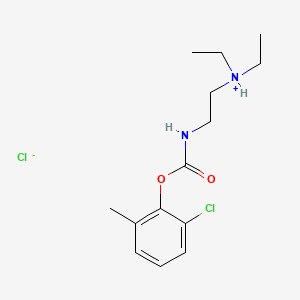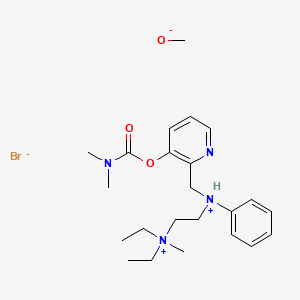
(Z)-3-Cyano-3-phenylacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-Cyano-3-phenylacrylic acid is an organic compound characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to an acrylic acid backbone. This compound is notable for its unique structural configuration, where the cyano and phenyl groups are positioned on the same side of the double bond, denoted by the (Z) configuration. This configuration imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Cyano-3-phenylacrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde and cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted cyano derivatives.
科学研究应用
Chemistry: (Z)-3-Cyano-3-phenylacrylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the production of specialty chemicals, dyes, and polymers. Its unique reactivity makes it valuable in material science and nanotechnology.
作用机制
The mechanism of action of (Z)-3-Cyano-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed biological effects.
相似化合物的比较
(E)-3-Cyano-3-phenylacrylic acid: The (E) isomer has the cyano and phenyl groups on opposite sides of the double bond, resulting in different chemical properties and reactivity.
3-Cyano-3-phenylpropanoic acid: Lacks the double bond, leading to different reactivity and applications.
3-Phenylacrylic acid: Lacks the cyano group, affecting its chemical behavior and biological activity.
Uniqueness: (Z)-3-Cyano-3-phenylacrylic acid’s unique (Z) configuration imparts distinct reactivity and biological properties compared to its isomers and structurally similar compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various scientific and industrial fields.
属性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC 名称 |
(Z)-3-cyano-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H7NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+ |
InChI 键 |
ICKZIDPIMZGODJ-RMKNXTFCSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/C#N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















